3-(methoxycarbonyl)naphthalene-1-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxycarbonyl group and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,3-dicarboxylic acid. One common method is the reaction of naphthalene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the cost-effectiveness and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: 3-(Methoxycarbonyl)naphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methoxycarbonyl and carboxylic acid groups, respectively. These groups can affect the compound’s behavior in electrophilic and nucleophilic reactions, as well as its interactions with catalysts and other reagents.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Naphthalene-1,3-dicarboxylic acid: Lacks the methoxycarbonyl group.
Naphthalene-1-carboxylic acid: Contains only one carboxylic acid group.
Uniqueness
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
3-methoxycarbonylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)9-6-8-4-2-3-5-10(8)11(7-9)12(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOYGALMIXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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